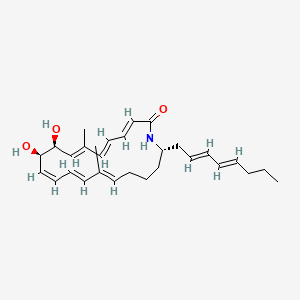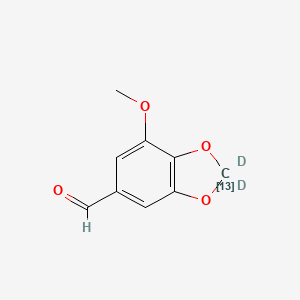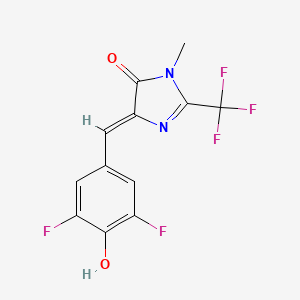
16,17-Dihydroheronamide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Dihydroheronamide C is a synthetic derivative of heronamide C, a polyene macrolactam known for its biological activity. This compound has been designed to study the mode of action of heronamide C and its analogs. It is particularly noted for its antifungal properties and its ability to bind to cell membrane components .
Métodos De Preparación
The synthesis of 16,17-Dihydroheronamide C involves a highly modular strategy that includes Suzuki coupling and borylcupration/protonation of internal alkynes . The synthetic route is designed to be flexible, allowing for the incorporation of various functional groups. The reaction conditions typically involve the use of palladium catalysts and boronate esters under controlled temperatures and pressures .
Análisis De Reacciones Químicas
16,17-Dihydroheronamide C undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
16,17-Dihydroheronamide C has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the mode of action of polyene macrolactams.
Biology: The compound is employed in studies involving cell membrane interactions and chiral recognition.
Medicine: Its antifungal properties make it a candidate for developing new antifungal agents.
Mecanismo De Acción
The mechanism of action of 16,17-Dihydroheronamide C involves its binding to cell membrane components, particularly lipids with saturated hydrocarbon chains. This binding disrupts the membrane structure, leading to cell growth inhibition and morphological changes. The compound’s activity is highly dependent on the presence of the C16-C17 double bond, which is crucial for its biological effects .
Comparación Con Compuestos Similares
16,17-Dihydroheronamide C is compared with other similar compounds such as heronamide C, 8-deoxyheronamide C, and ent-heronamide C. These compounds share a similar macrolactam structure but differ in their functional groups and biological activities. For instance, heronamide C and 8-deoxyheronamide C also exhibit antifungal properties, but their mode of action and efficacy can vary. The unique aspect of this compound is its specific interaction with cell membrane components, which sets it apart from its analogs .
Propiedades
Fórmula molecular |
C29H41NO3 |
|---|---|
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
(3E,5E,7E,9S,10R,11Z,13E,15E,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m1/s1 |
Clave InChI |
SAMBOMHOYJPACQ-IXCISVSSSA-N |
SMILES isomérico |
CCC/C=C/C=C/C[C@@H]1CCC/C=C(/C=C/C=C\[C@H]([C@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |
SMILES canónico |
CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)







![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)





